

Spectroscopic Data Reference for 2,5-Dimethoxy-4-methylbenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-methylbenzaldehyde

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For researchers, scientists, and drug development professionals engaged in the characterization of substituted benzaldehydes, this guide provides a comparative overview of the spectroscopic data for **2,5-Dimethoxy-4-methylbenzaldehyde** and two common alternative aromatic aldehydes: veratraldehyde (3,4-dimethoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). This document compiles available reference data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,5-Dimethoxy-4-methylbenzaldehyde** and its alternatives. While comprehensive NMR and IR data for **2,5-Dimethoxy-4-methylbenzaldehyde** are not readily available in public spectral databases, mass spectrometry data provides valuable information for its identification.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compound	Aldehyde Proton (s, 1H)	Aromatic Protons (m)	Methoxy Protons (s)	Other Protons	Solvent
2,5-Dimethoxy-4-methylbenzaldehyde	Data not available	Data not available	Data not available	Data not available	-
Veratraldehyde	~9.84 ppm	~7.43 (d), ~7.41 (dd), ~6.97 (d)	~3.94 ppm (s, 3H), ~3.93 ppm (s, 3H)	-	CDCl ₃
Isovanillin	~9.83 ppm	~7.44 (d), ~7.42 (dd), ~6.97 (d)	~3.97 ppm (s, 3H)	~6.12 ppm (s, 1H, -OH)	CDCl ₃ [1]

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compound	Carbonyl Carbon (C=O)	Aromatic Carbons	Methoxy Carbons	Other Carbons	Solvent
2,5-Dimethoxy-4-methylbenzaldehyde	Data not available	Data not available	Data not available	Data not available	-
Veratraldehyde	~190.8 ppm	~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1 ppm	~56.2, ~56.0 ppm	-	CDCl ₃
Isovanillin	~191.2 ppm	~151.8, ~147.1, ~129.9, ~127.3, ~112.5, ~109.9 ppm	~56.2 ppm	-	CDCl ₃ [1]

Table 3: IR Spectroscopic Data Comparison (Key Peaks)

Compound	C=O Stretch (cm ⁻¹)	C-H (aldehyde) Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
2,5-Dimethoxy-4-methylbenzaldehyde	Data not available	Data not available	Data not available	Data not available
Veratraldehyde	~1685	~2860, ~2760	~1587, ~1510	~1265, ~1138
Isovanillin	~1665	~2850, ~2750	~1585, ~1515	~1270, ~1160

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

Compound	Molecular Ion (M^+) [m/z]	Major Fragment Ions [m/z]
2,5-Dimethoxy-4-methylbenzaldehyde	180	165, 134[2]
Veratraldehyde	166	165, 151, 138, 123, 109, 81[2]
Isovanillin	152	151, 123, 109, 81[1]

Experimental Protocols

Standardized protocols are essential for acquiring high-quality, reproducible spectroscopic data. The following sections detail general methodologies for NMR, FT-IR, and MS analysis of solid aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of substituted benzaldehydes is as follows:

- **Sample Preparation:** Dissolve approximately 5-25 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$) in a clean, dry 5 mm NMR tube.[3]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then homogenized through a process called "shimming" to obtain sharp spectral lines.[3]
- **Data Acquisition:**
 - For 1H NMR, a standard proton experiment is run. Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.[3]
 - For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. The spectrum is then phased and the baseline is corrected.

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[1\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique:

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, homogeneous mixture.[\[4\]](#)
- Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.[\[1\]](#)
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of air is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .[\[4\]](#)

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation by placing the solid directly onto the ATR crystal.[\[4\]](#)

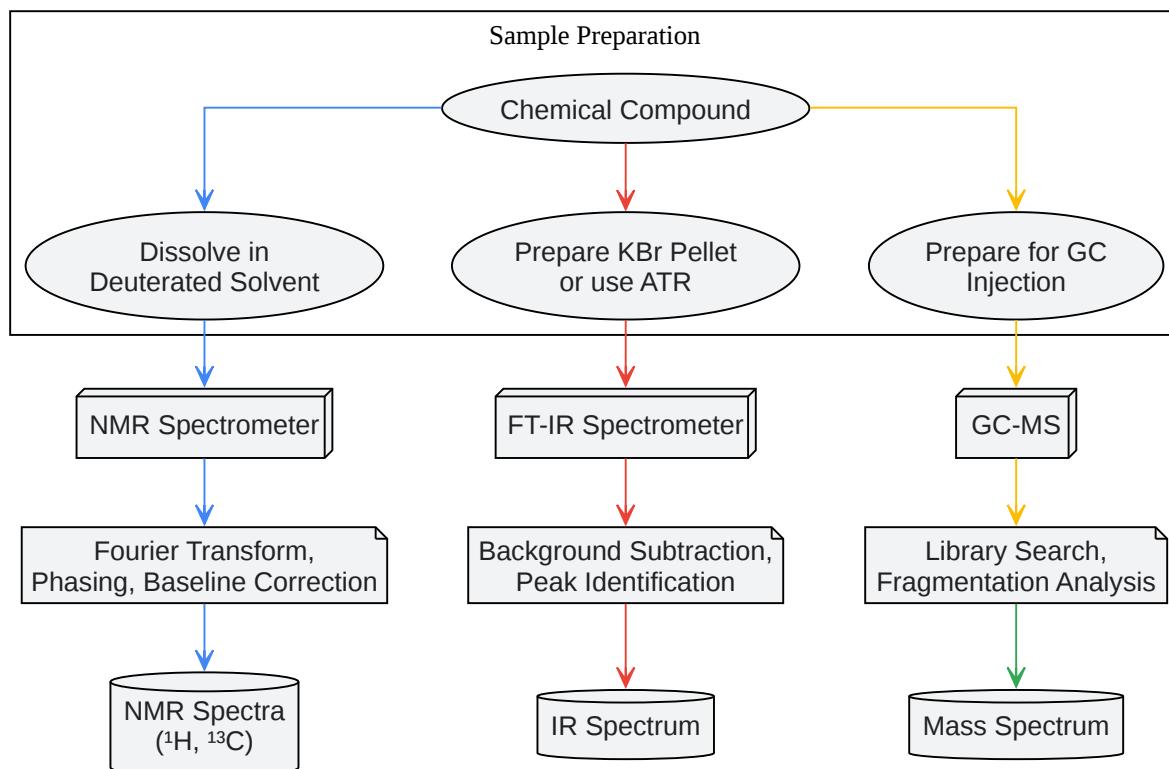
Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for the analysis of relatively volatile and thermally stable compounds like substituted benzaldehydes.

- Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation of mixtures and purification.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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General workflow for spectroscopic analysis.

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